molecular formula C17H28N4OS B1665422 Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone CAS No. 13724-21-5

Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone

Cat. No. B1665422
CAS RN: 13724-21-5
M. Wt: 336.5 g/mol
InChI Key: MAGLAWWHGUHGCI-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone is a bioactive chemical.

Scientific Research Applications

  • Chemical Properties and Structural Studies :

    • The presence of a methyl substituent at the C(2) carbon of acetophenone thiosemicarbazone induces unusual heterobridging in certain complexes, leading to notable chemical behaviors such as a short Cu--Cu distance, demonstrating the compound's unique structural characteristics (Lobana et al., 2007).
  • Synthesis and Characterization :

    • Acetophenone thiosemicarbazone derivatives have been synthesized and characterized, showing significant antimicrobial and antioxidant activities. This indicates their potential application in the development of new pharmaceutical drugs and biomolecules (Meeran & Ravisankar, 2020).
    • Microwave-assisted synthesis methods have been employed to create new derivatives of acetophenone thiosemicarbazones, which exhibit remarkable antibacterial and antifungal activities (Thanh & Nguyen Thi Quynh Giang, 2010).
  • Biological Applications and Antimicrobial Activity :

    • Thiosemicarbazone derivatives, including those related to acetophenone, demonstrate various biological properties. They act as antioxidants, antifungals, antimicrobials, and show potential in anticancer applications (Opletalová et al., 2008).
    • Specific acetophenone thiosemicarbazone derivatives show promise as antidiabetic agents, possessing good antioxidant activity and demonstrating effectiveness as α-glycosidase and α-amylase inhibitors (Tok et al., 2022).

properties

CAS RN

13724-21-5

Product Name

Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone

Molecular Formula

C17H28N4OS

Molecular Weight

336.5 g/mol

IUPAC Name

[(Z)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C17H28N4OS/c1-3-4-5-6-7-8-11-22-16-10-9-14(18)12-15(16)13(2)20-21-17(19)23/h9-10,12H,3-8,11,18H2,1-2H3,(H3,19,21,23)/b20-13-

InChI Key

MAGLAWWHGUHGCI-DEDYPNTBSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)/C(=N\NC(=S)N)/C

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
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Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
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Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
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Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
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Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
Reactant of Route 6
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone

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